4,6-Dichloro-2,5-dicyclopropylpyrimidine
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Overview
Description
4,6-Dichloro-2,5-dicyclopropylpyrimidine is a heterocyclic compound with the molecular formula C10H10Cl2N2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and two cyclopropyl groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4,6-Dichloro-2,5-dicyclopropylpyrimidine typically involves the chlorination of a pyrimidine precursor. One common method includes the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate. The reaction mixture is then subjected to reflux conditions, and hydrochloric acid is added to adjust the pH. The resulting product is then chlorinated using thionyl chloride to yield this compound .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2,5-dicyclopropylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyclopropyl groups can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the chlorine atoms or modifying the cyclopropyl groups.
Scientific Research Applications
4,6-Dichloro-2,5-dicyclopropylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2,5-dicyclopropylpyrimidine involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. The compound may also interfere with DNA or RNA synthesis, leading to its potential use as an antiviral or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloro-5-amino-2-propylthiopyrimidine
- 2,4-Dichloro-5-cyclopropylpyrimidine
Uniqueness
4,6-Dichloro-2,5-dicyclopropylpyrimidine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H10Cl2N2 |
---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
4,6-dichloro-2,5-dicyclopropylpyrimidine |
InChI |
InChI=1S/C10H10Cl2N2/c11-8-7(5-1-2-5)9(12)14-10(13-8)6-3-4-6/h5-6H,1-4H2 |
InChI Key |
NQMPKKZGNIBDED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=C(N=C2Cl)C3CC3)Cl |
Origin of Product |
United States |
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